molecular formula C23H21ClN4O5S B15145517 D-Phenylglycyl Cefaclor-d5

D-Phenylglycyl Cefaclor-d5

Cat. No.: B15145517
M. Wt: 506.0 g/mol
InChI Key: XLWILXSSHAKXHH-GZEOSQKHSA-N
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Description

D-Phenylglycyl Cefaclor-d5: is a semisynthetic antibiotic derivative of cefaclor, a second-generation cephalosporin. This compound is characterized by the addition of a D-phenylglycyl group to the cefaclor molecule, enhancing its pharmacokinetic properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylglycyl Cefaclor-d5 involves the N-acylation of the side chain of cefaclor with D-phenylglycine. This process typically employs penicillin G acylase as a biocatalyst, which facilitates the coupling of the activated acyl donor with the nucleophile . The reaction conditions often include a controlled pH environment and specific temperature settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and product formation. The final product is then purified through crystallization and filtration techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: D-Phenylglycyl Cefaclor-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified cephalosporin derivatives with potentially enhanced or altered antibacterial activity .

Mechanism of Action

Comparison with Similar Compounds

  • Cephalexin
  • Cefazolin
  • Cephalothin
  • Cefuroxime axetil
  • Cefotaxime
  • Ceftriaxone
  • Cefepime
  • Ceftaroline

Comparison: D-Phenylglycyl Cefaclor-d5 is unique due to the addition of the D-phenylglycyl group, which enhances its pharmacokinetic properties and stability compared to other cephalosporins. This modification allows for better resistance to beta-lactamase degradation and potentially broader antibacterial activity .

Properties

Molecular Formula

C23H21ClN4O5S

Molecular Weight

506.0 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H21ClN4O5S/c24-14-11-34-22-17(21(31)28(22)18(14)23(32)33)27-20(30)16(13-9-5-2-6-10-13)26-19(29)15(25)12-7-3-1-4-8-12/h1-10,15-17,22H,11,25H2,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,22-/m1/s1/i1D,3D,4D,7D,8D

InChI Key

XLWILXSSHAKXHH-GZEOSQKHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)Cl)C(=O)O)N)[2H])[2H]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)Cl

Origin of Product

United States

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